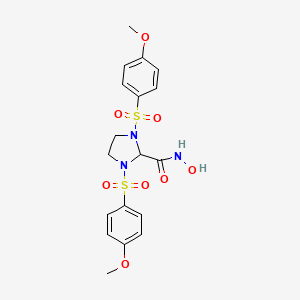
Phenol, 4,4'-(4-methyl-1-phenyl-1H-pyrazole-3,5-diyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4,4’-(4-methyl-1-phenyl-1H-pyrazole-3,5-diyl)bis- is a compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(4-methyl-1-phenyl-1H-pyrazole-3,5-diyl)bis- typically involves a multi-step process. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction proceeds through a three-component reaction mechanism, resulting in high to excellent yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4,4’-(4-methyl-1-phenyl-1H-pyrazole-3,5-diyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts.
Major Products
The major products formed from these reactions include oxidized derivatives, hydroxy derivatives, and substituted pyrazoles with various functional groups. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.
Applications De Recherche Scientifique
Phenol, 4,4’-(4-methyl-1-phenyl-1H-pyrazole-3,5-diyl)bis- has several scientific research applications:
Chemistry: The compound serves as a versatile scaffold for the synthesis of more complex heterocyclic systems.
Biology: Pyrazole derivatives, including this compound, have shown significant biological activities, such as antioxidant and anticancer properties. They are evaluated for their potential as therapeutic agents in treating various diseases.
Industry: In the industrial sector, the compound’s derivatives are explored for their use in developing new materials with unique properties, such as improved stability and reactivity.
Mécanisme D'action
The mechanism of action of Phenol, 4,4’-(4-methyl-1-phenyl-1H-pyrazole-3,5-diyl)bis- involves its interaction with specific molecular targets and pathways. The compound can activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . These pathways are crucial for its cytotoxic effects and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds share a similar pyrazole core structure and exhibit comparable biological activities.
3,5-Substituted Pyrazoles: These compounds also contain the pyrazole ring and are known for their versatility in organic synthesis and medicinal chemistry.
Uniqueness
Phenol, 4,4’-(4-methyl-1-phenyl-1H-pyrazole-3,5-diyl)bis- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
263717-30-2 |
|---|---|
Formule moléculaire |
C22H18N2O2 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
4-[5-(4-hydroxyphenyl)-4-methyl-2-phenylpyrazol-3-yl]phenol |
InChI |
InChI=1S/C22H18N2O2/c1-15-21(16-7-11-19(25)12-8-16)23-24(18-5-3-2-4-6-18)22(15)17-9-13-20(26)14-10-17/h2-14,25-26H,1H3 |
Clé InChI |
HZBZKUVKHRROIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


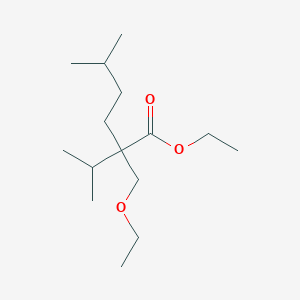
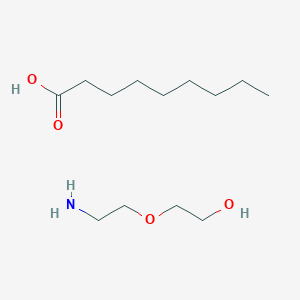
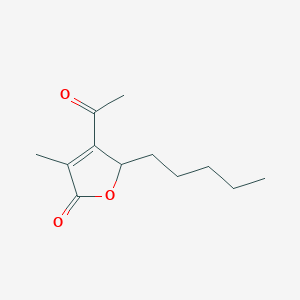
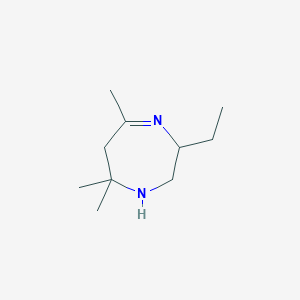
![2-{[5-(2-Furyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B12575932.png)
![Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12575946.png)
![Benzoic acid, 5-[[(butylamino)carbonyl]amino]-2-hydroxy-](/img/structure/B12575948.png)
![Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl-](/img/structure/B12575956.png)
![L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, methyl ester, (4R)-](/img/structure/B12575961.png)
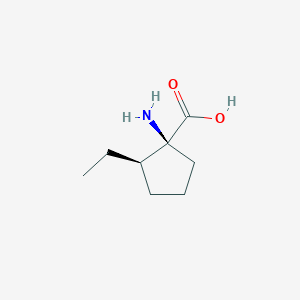
![1-(4-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B12575980.png)
![2(3H)-Furanone, dihydro-3-[(methylsulfonyl)oxy]-, (3R)-](/img/structure/B12575996.png)
